![molecular formula C16H18O3 B2677231 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 306321-63-1](/img/structure/B2677231.png)
3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the linear formula C16H18O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is represented by the linear formula C16H18O3 . The molecular weight of this compound is 258.32 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” are not well-documented. It has a molecular weight of 258.32 . More research is needed to fully understand its physical and chemical properties.科学的研究の応用
Phosphodiesterase II Inhibitors
This compound has been evaluated for its potential as a Phosphodiesterase II (PDE2) inhibitor . In a study, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized, and their biological activities were evaluated as potential PDE2 inhibitors . The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential .
Neurodegenerative Diseases
Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (EA), which has shown to be a cognitive enhancer in the treatment of neurodegenerative diseases . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of neurodegenerative diseases.
Alzheimer’s Disease (AD)
Ellagic acid (EA), from which this compound is derived, has shown great therapeutic potential in the treatment of Alzheimer’s disease (AD) because of its neuroprotective effects and ability to delay neurodegeneration . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of AD.
Parkinson’s Disease (PD)
Similarly, EA has shown potential in the treatment of Parkinson’s disease (PD) . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of PD.
Antioxidation
EA has a wide range of pharmacological activities, such as antioxidation . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have antioxidation applications.
Antitumor
EA also has antitumor properties . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have antitumor applications.
Safety and Hazards
特性
IUPAC Name |
3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h7-8,10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZDJHUHBRAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。